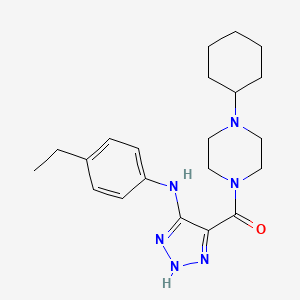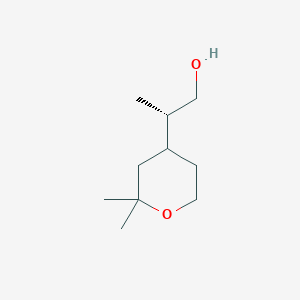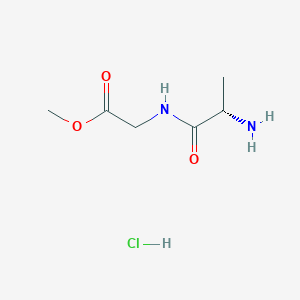
H-Ala-gly-ome hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ala-gly-ome hcl, also known as N-(2-aminoacetyl)-L-alanine methyl ester hydrochloride, is a dipeptide derivative. This compound is a combination of alanine and glycine, two naturally occurring amino acids. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
H-Ala-Gly-OMe HCl, also known as Methyl L-alanylglycinate hydrochloride, is a derivative of the amino acids Alanine (Ala) and Glycine (Gly) It’s known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Mode of Action
It’s known that amino acid derivatives can interact with various biological targets, leading to a range of physiological effects . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their activity, and leading to downstream effects.
Biochemical Pathways
Amino acids and their derivatives are known to play crucial roles in various biochemical pathways, including protein synthesis, energy metabolism, and neurotransmission .
Pharmacokinetics
The pharmacokinetic profile of amino acid derivatives can be influenced by factors such as their chemical structure, route of administration, and the physiological condition of the individual .
Result of Action
Amino acid derivatives can have various effects at the molecular and cellular levels, including influencing protein synthesis, modulating enzyme activity, and affecting cell signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific physiological conditions of the individual .
Biochemical Analysis
Biochemical Properties
H-Ala-gly-ome hcl plays a role in biochemical reactions, particularly in peptide synthesis . It interacts with enzymes involved in peptide bond formation, such as dicyclohexylcarbodiimide . The nature of these interactions involves the formation of peptide links between amino acids with protected amino and carboxyl groups .
Cellular Effects
It is known that the compound plays a role in the synthesis of peptides, which are crucial for various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. It participates in the formation of peptide links between amino acids with protected amino and carboxyl groups . This process involves the activation of the carboxyl function of a specific reactant, allowing it to acylate the remaining free amine .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this pathway, such as dicyclohexylcarbodiimide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-gly-ome hcl typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and glycine are protected using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
Coupling Reaction: The protected alanine is coupled with glycine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of additives like hydroxybenzotriazole (HOBt) to form the dipeptide.
Deprotection: The Boc groups are removed using trifluoroacetic acid (TFA) to yield the free dipeptide.
Formation of Hydrochloride Salt: The free dipeptide is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Techniques such as solvent-free synthesis using ball-milling technology have been explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
H-Ala-gly-ome hcl undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Amidation: Involves reagents like carbodiimides (e.g., DCC) and additives like HOBt.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
Hydrolysis: Yields alanine and glycine.
Amidation: Forms various amide derivatives depending on the carboxylic acid used.
Scientific Research Applications
H-Ala-gly-ome hcl has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Serves as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a component in peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Glycine methyl ester hydrochloride: Similar in structure but lacks the alanine component.
Alanine methyl ester hydrochloride: Contains alanine but not glycine.
N-(2-aminoacetyl)-L-alanine: Similar backbone but without the ester and hydrochloride components .
Uniqueness
H-Ala-gly-ome hcl is unique due to its combination of alanine and glycine, making it a versatile compound for various applications. Its hydrochloride salt form enhances its solubility, making it more suitable for aqueous environments compared to its non-salt counterparts .
Properties
IUPAC Name |
methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(7)6(10)8-3-5(9)11-2;/h4H,3,7H2,1-2H3,(H,8,10);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQGKQWQCHPXLB-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(1,2-oxazole-5-carbonyl)-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2439017.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2439018.png)
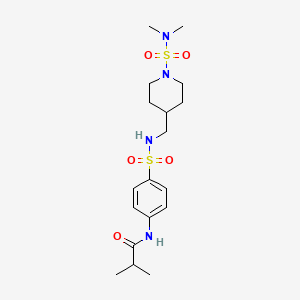
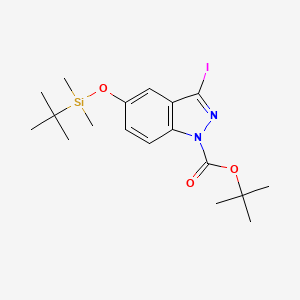
methanone](/img/structure/B2439023.png)
![4-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE](/img/structure/B2439024.png)
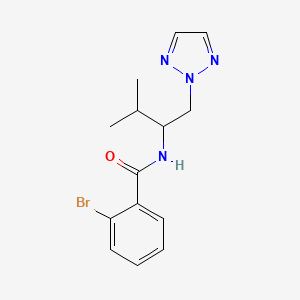
![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2439027.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439028.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2439033.png)
